
1-Methyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium is a chemical compound known for its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium typically involves the reaction of 1-methylimidazole with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1-Methyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
科学研究应用
1-Methyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes.
作用机制
The mechanism of action of 1-Methyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The imidazolium moiety can also interact with biological membranes, affecting their permeability and function.
相似化合物的比较
Similar Compounds
- 1-Methyl-3-(4-methylbenzene-1-sulfonyl)imidazolium
- 1-Methyl-3-(4-methylbenzene-1-sulfonyl)pyridinium
- 1-Methyl-3-(4-methylbenzene-1-sulfonyl)benzimidazolium
Uniqueness
1-Methyl-3-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-imidazol-1-ium is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its reactivity and potential applications in various fields. Additionally, the imidazolium core provides stability and versatility in different chemical environments.
属性
| 75770-80-8 | |
分子式 |
C11H15N2O2S+ |
分子量 |
239.32 g/mol |
IUPAC 名称 |
1-methyl-3-(4-methylphenyl)sulfonyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C11H14N2O2S/c1-10-3-5-11(6-4-10)16(14,15)13-8-7-12(2)9-13/h3-8H,9H2,1-2H3/p+1 |
InChI 键 |
NRKBXYBVELMLGS-UHFFFAOYSA-O |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[NH+](C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14440217.png)
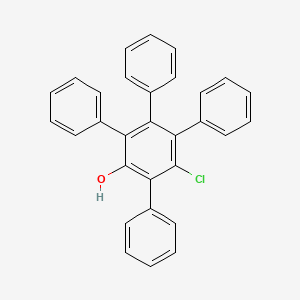
![N-tert-Butyl-4-methyl-N-[(4-methylbenzoyl)oxy]benzamide](/img/structure/B14440236.png)
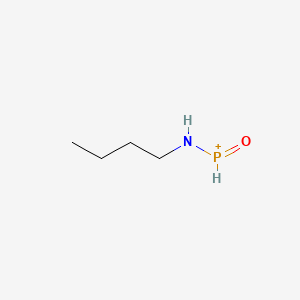

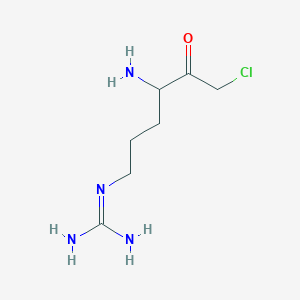
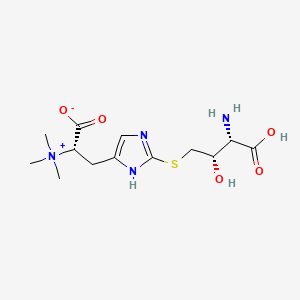
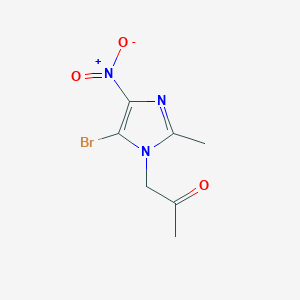
![Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14440296.png)
